molecular formula C8H3F13O2S B12516949 Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- CAS No. 680187-86-4

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-

Cat. No.: B12516949
CAS No.: 680187-86-4
M. Wt: 410.15 g/mol
InChI Key: BOZXIZKQQHQMML-UHFFFAOYSA-N
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Description

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is a fluorinated organic compound with a unique structure that combines a hexane backbone with multiple fluorine atoms and an ethenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- typically involves multiple steps. One common method includes the fluorination of a hexane derivative followed by the introduction of the ethenylsulfonyl group. The reaction conditions often require the use of specialized reagents and catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorine gas or other fluorinating agents

Chemical Reactions Analysis

Types of Reactions

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenylsulfonyl group to other functional groups, such as thiols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium iodide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound.

Scientific Research Applications

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Its unique structure makes it a candidate for studying fluorine’s effects on biological systems.

    Industry: Used in the production of specialized materials with unique properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism by which Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- exerts its effects involves interactions with molecular targets through its fluorinated and sulfonyl groups. These interactions can influence various pathways, including enzyme inhibition and receptor binding, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Hexane: A simpler alkane with no fluorine or sulfonyl groups.

    Perfluorohexane: A fully fluorinated hexane without the ethenylsulfonyl group.

    Hexane-1-sulfonyl fluoride: Contains a sulfonyl fluoride group instead of the ethenylsulfonyl group.

Uniqueness

Hexane, 1-(ethenylsulfonyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- is unique due to its combination of extensive fluorination and the presence of an ethenylsulfonyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where high stability and reactivity are required.

Properties

CAS No.

680187-86-4

Molecular Formula

C8H3F13O2S

Molecular Weight

410.15 g/mol

IUPAC Name

1-ethenylsulfonyl-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane

InChI

InChI=1S/C8H3F13O2S/c1-2-24(22,23)8(20,21)6(15,16)4(11,12)3(9,10)5(13,14)7(17,18)19/h2H,1H2

InChI Key

BOZXIZKQQHQMML-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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